molecular formula C6H4BrFIN B12971672 4-(Bromomethyl)-2-fluoro-6-iodopyridine

4-(Bromomethyl)-2-fluoro-6-iodopyridine

Cat. No.: B12971672
M. Wt: 315.91 g/mol
InChI Key: KXTWKFBZICWCTI-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-2-fluoro-6-iodopyridine is a halogenated pyridine derivative featuring bromomethyl, fluorine, and iodine substituents at positions 4, 2, and 6, respectively. This compound is of significant interest in pharmaceutical and agrochemical synthesis due to its versatile reactivity, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) facilitated by the iodine and bromomethyl groups.

Properties

Molecular Formula

C6H4BrFIN

Molecular Weight

315.91 g/mol

IUPAC Name

4-(bromomethyl)-2-fluoro-6-iodopyridine

InChI

InChI=1S/C6H4BrFIN/c7-3-4-1-5(8)10-6(9)2-4/h1-2H,3H2

InChI Key

KXTWKFBZICWCTI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1F)I)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-2-fluoro-6-iodopyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the bromination of a suitable pyridine precursor using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production of 4-(Bromomethyl)-2-fluoro-6-iodopyridine may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-2-fluoro-6-iodopyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Electrophilic Substitution: Introduction of additional halogen or other electrophilic groups on the pyridine ring.

    Oxidation and Reduction: Formation of pyridine N-oxides and dehalogenated pyridines.

Scientific Research Applications

4-(Bromomethyl)-2-fluoro-6-iodopyridine has diverse applications in scientific research:

Comparison with Similar Compounds

Structural Comparison with Analogous Halogenated Pyridines

The compound’s structural uniqueness lies in the combination and positioning of its substituents. Below is a comparative analysis with similar compounds:

Compound Substituents Key Structural Differences Inferred Reactivity/Applications
4-(Bromomethyl)-2-fluoro-6-iodopyridine BrCH₂ (C4), F (C2), I (C6) Benchmark for comparison. High reactivity at C4 (bromomethyl) and C6 (iodine) for nucleophilic substitution or cross-coupling.
2-Bromo-4-(difluoromethyl)-6-iodopyridine Br (C2), CF₂H (C4), I (C6) Difluoromethyl at C4 vs. bromomethyl; bromine at C2 vs. fluorine. CF₂H may reduce electrophilicity at C4 compared to bromomethyl. Bromine at C2 enhances steric hindrance.
6-Bromo-3-fluoropyridin-2-amine Br (C6), F (C3), NH₂ (C2) Amine group at C2 alters electronic profile; bromine at C6 vs. iodine. NH₂ enables hydrogen bonding; bromine less reactive than iodine in coupling reactions.
4-Bromo-5-fluoro-2-methylbenzaldehyde Br (C4), F (C5), CH₃ (C2), CHO (C1) Benzene ring vs. pyridine; aldehyde at C1 introduces carbonyl reactivity. Pyridine’s nitrogen enhances aromatic electron deficiency; aldehyde offers conjugation or oxidation.

Reactivity and Functional Group Analysis

  • Bromomethyl Group (C4): The bromomethyl substituent is a prime site for nucleophilic substitution (e.g., with amines or thiols) or elimination to form vinyl halides.
  • Iodine (C6) : Iodine’s large atomic radius facilitates oxidative addition in metal-catalyzed reactions, unlike bromine in 2-Bromo-4-(difluoromethyl)-6-iodopyridine , which may require harsher conditions.
  • Fluorine (C2) : The electron-withdrawing fluorine stabilizes the pyridine ring, similar to its role in 6-Bromo-3-fluoropyridin-2-amine , but the absence of an amine group in the target compound reduces hydrogen-bonding interactions.

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